7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1206995-13-2 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-15-4-7-18(12-16(15)2)23-28-24(34-29-23)19-8-11-21-22(13-19)27-26(32)30(25(21)31)14-17-5-9-20(33-3)10-6-17/h4-13H,14H2,1-3H3,(H,27,32) |
InChI Key |
CPSMPEAQYILCJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethylbenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the quinazoline core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under high-temperature conditions.
Coupling of the 1,2,4-oxadiazole and quinazoline moieties: This step involves the coupling of the previously synthesized 1,2,4-oxadiazole derivative with the quinazoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the 4-methoxybenzyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Common reagents include alkyl halides, acyl chlorides, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the 1,2,4-oxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor signaling pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones: These derivatives share the 1,2,4-oxadiazole ring but replace the quinazoline-dione core with a bis-triazole system.
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline: This analog substitutes quinoline for quinazoline-dione and lacks the dimethylphenyl group. The quinoline-oxadiazole hybrid demonstrates moderate antibacterial activity, suggesting that the quinazoline-dione core in the target compound may offer superior metabolic stability .
Critical Notes and Limitations
Data Gaps : Direct pharmacological studies on the target compound are absent in the reviewed literature. Bioactivity claims are extrapolated from structural analogs.
Structural Trade-offs : The 4-methoxybenzyl group may confer selectivity for human kinases but could reduce solubility compared to more polar substituents in bis-triazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of quinazoline and oxadiazole intermediates. Key steps include:
- Coupling reactions : Use of DMF or DMSO as solvents under reflux, with bases like NaH or K₂CO₃ to facilitate cyclization .
- Oxadiazole formation : Requires nitrile intermediates reacting with hydroxylamine, followed by dehydration (e.g., using POCl₃) .
- Purification : Column chromatography or recrystallization in ethanol/methanol to achieve >95% purity .
- Critical Parameters : Temperature control (80–120°C) and anhydrous conditions are essential to avoid side products. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which characterization techniques are most reliable for confirming the molecular structure?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~500–520) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. How should researchers design initial biological activity screens for this compound?
- Assay Selection :
- Anticancer : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ determination) .
- Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR or COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?
- Strategy :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with halogenated or alkyl groups) .
- Bioactivity Correlation : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhancing anticancer activity) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR kinase domain) .
Q. What experimental approaches elucidate the mechanism of action for this compound?
- Key Methods :
- Receptor Binding Assays : Radioligand competition studies to measure affinity for G-protein-coupled receptors .
- Western Blotting : Assess downstream signaling pathways (e.g., phosphorylation of Akt or ERK) .
- Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Troubleshooting :
- Pharmacokinetic Analysis : Measure plasma half-life (LC-MS) and tissue distribution in rodent models to identify bioavailability issues .
- Metabolite Profiling : Identify active/inactive metabolites via HPLC-MS to explain reduced efficacy in vivo .
Q. What strategies improve aqueous solubility for in vivo applications?
- Approaches :
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .
- Cocrystallization : Use coformers like succinic acid to modify crystal lattice and solubility .
Q. How can researchers assess selectivity for target enzymes versus off-target effects?
- Methodology :
- Panel Screening : Test against a broad enzyme panel (e.g., Eurofins KinaseProfiler™) .
- CRISPR-Cas9 Knockout Models : Validate target dependency in isogenic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
